

# NYX-2925 and its Role in Long-Term Potentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | NYX-2925  |           |
| Cat. No.:            | B10821466 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Executive Summary**

NYX-2925 is a novel, orally bioavailable, small molecule that acts as a positive allosteric modulator of the N-methyl-D-aspartate receptor (NMDAR).[1][2] Preclinical research has demonstrated its ability to enhance synaptic plasticity, specifically long-term potentiation (LTP), a cellular mechanism crucial for learning and memory.[3][4][5] This technical guide provides an in-depth overview of the core mechanisms by which NYX-2925 modulates LTP, supported by quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of the underlying signaling pathways. While NYX-2925 has been investigated for chronic pain conditions such as diabetic peripheral neuropathy and fibromyalgia, it did not meet its primary endpoints in Phase IIb clinical trials for these indications.[1][6][7][8] This document focuses on the foundational preclinical evidence of its activity on synaptic plasticity.

#### **Introduction to NYX-2925**

**NYX-2925**, chemically described as (2S, 3R)-3-hydroxy-2-((R)-5-isobutyryl-1-oxo-2,5-diazaspiro[3.4]octan-2-yl)butanamide, is a spiro-β-lactam-based compound.[3][4] It was designed to mimic structural features of rapastinel (formerly GLYX-13) and functions as a glutamate co-agonist at the NMDAR.[2][3] Its mechanism is distinct from traditional NMDAR agonists or antagonists.[3][4] **NYX-2925** demonstrates high oral bioavailability and penetrates the blood-brain barrier.[2][4][5] Preclinical studies have shown its potential to enhance cognitive



function and alleviate neuropathic pain in animal models, effects attributed to its ability to modulate synaptic plasticity.[3][9][10]

## Core Mechanism of Action: Modulation of Long-Term Potentiation

**NYX-2925** facilitates LTP, a persistent strengthening of synapses based on recent patterns of activity. This enhancement of synaptic strength is a primary cellular correlate of learning and memory. The modulatory effects of **NYX-2925** on LTP are mediated through its interaction with the NMDAR, a key player in synaptic plasticity.

#### **Direct Modulation of NMDAR Function**

**NYX-2925** has been shown to potentiate NMDAR-mediated currents.[3][5][11] Specifically, it enhances the binding of the NMDAR open-channel blocker MK-801 to human NMDARs containing various GluN2 subunits (A, B, C, and D), indicating a positive allosteric modulatory effect.[3][4] This potentiation of NMDAR function leads to an increased influx of Ca<sup>2+</sup> upon glutamate binding, a critical initiating event for the molecular cascade that establishes LTP.

#### **Enhancement of Synaptic Plasticity**

In vitro studies using rat hippocampal slices have demonstrated that **NYX-2925** directly enhances the magnitude of LTP.[3][5][11] At concentrations of 500 nM, **NYX-2925** significantly increased the magnitude of LTP at Schaffer collateral-CA1 synapses.[3] Conversely, it has also been shown to decrease the magnitude of long-term depression (LTD), a process that weakens synaptic strength.[3][5][11]

# Signaling Pathways Implicated in NYX-2925-Mediated LTP

The enhancement of LTP by NYX-2925 involves the activation of downstream signaling cascades. A key pathway identified involves the Src family of non-receptor tyrosine kinases. In a model of neuropathic pain, which is characterized by dampened NMDAR-mediated plasticity in the medial prefrontal cortex (mPFC), NYX-2925 was shown to reverse this deficit.[12] The proposed mechanism suggests that NYX-2925 binding to the NMDAR leads to the activation of Src kinase.[12] Activated Src then phosphorylates tyrosine residues on the GluN2A and



GluN2B subunits of the NMDAR.[12] This phosphorylation is thought to stabilize the NMDARs at the synapse, contributing to the long-lasting effects of **NYX-2925** on synaptic plasticity.[12] Furthermore, **NYX-2925** has been shown to facilitate the trafficking and insertion of both NMDA and AMPA receptors into the postsynaptic density.[9]

### **Quantitative Data from Preclinical Studies**

The following tables summarize the key quantitative findings from preclinical investigations into the effects of **NYX-2925** on NMDAR function and LTP.

Table 1: In Vitro Efficacy of NYX-2925 on Human NMDAR Subtypes

| NMDAR Subtype | EC <sub>50</sub> (Potency) | % of Max Glycine<br>Response |
|---------------|----------------------------|------------------------------|
| hNR1/hNR2A    | 55 pM                      | 40.6%                        |
| hNR1/hNR2B    | 28 fM                      | 47.1%                        |
| hNR1/hNR2C    | 11 pM                      | 63.1%                        |
| hNR1/hNR2D    | 55 pM                      | 57.8%                        |

Data from [3H]MK-801 binding assays in HEK cells expressing human NMDAR subtypes.[3]

Table 2: Effect of NYX-2925 on Synaptic Plasticity in Rat Hippocampal Slices



| Experimental Condition       | Concentration | Outcome                                                                     | Statistical<br>Significance |
|------------------------------|---------------|-----------------------------------------------------------------------------|-----------------------------|
| NMDAR Current<br>Enhancement | 100 - 500 nM  | Increased<br>magnitude of<br>pharmacologically<br>isolated NMDAR<br>current | p < 0.05                    |
| Long-Term Potentiation (LTP) | 500 nM        | Enhanced magnitude of LTP                                                   | p < 0.05                    |
| Long-Term Depression (LTD)   | 5 μΜ          | Decreased magnitude of LTD                                                  | Not specified               |

Data from electrophysiological recordings in Schaffer collateral-CA1 synapses of rat hippocampal slices.[3][5][11]

Table 3: In Vivo Pharmacokinetics of NYX-2925 (1 mg/kg, p.o.) in Rats

| Parameter                                  | Value     | Time   |
|--------------------------------------------|-----------|--------|
| Cerebrospinal Fluid (CSF) C <sub>max</sub> | 44 nM     | 1 hour |
| Cerebrospinal Fluid (CSF)<br>Half-life     | 1.2 hours | -      |

Data from pharmacokinetic studies in rats.[4][5]

## **Experimental Protocols**

The following are detailed methodologies for key experiments cited in the preclinical evaluation of **NYX-2925**.

# Electrophysiological Recordings of LTP in Rat Hippocampal Slices



- Slice Preparation: Male Sprague-Dawley rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 4.4 KCl, 2.5 CaCl<sub>2</sub>, 1.3 MgSO<sub>4</sub>, 1 NaH<sub>2</sub>PO<sub>4</sub>, 26.2 NaHCO<sub>3</sub>, and 10 D-glucose, saturated with 95% O<sub>2</sub>/5% CO<sub>2</sub>. Transverse hippocampal slices (400 μm) are prepared using a vibratome. Slices are allowed to recover in a holding chamber with aCSF at room temperature for at least 1 hour before recording.
- Field Excitatory Postsynaptic Potential (fEPSP) Recordings: Slices are transferred to a
  recording chamber continuously perfused with aCSF at 30-32°C. A stimulating electrode is
  placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum
  radiatum of the CA1 region. Baseline synaptic responses are recorded for at least 20
  minutes by delivering single pulses every 30 seconds at an intensity that elicits a fEPSP of
  30-40% of the maximal response.
- LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol, typically consisting of one or more trains of 100 Hz stimulation for 1 second.
- Data Analysis: The slope of the fEPSP is measured and expressed as a percentage of the pre-HFS baseline. LTP is quantified as the average fEPSP slope recorded from 50 to 60 minutes post-HFS. NYX-2925 or vehicle is bath-applied for a defined period before and during HFS.

#### [3H]MK-801 Binding Assay

- Cell Culture and Transfection: Human embryonic kidney (HEK) cells are cultured and transfected with plasmids encoding the human NMDAR subunits (hNR1 and one of hNR2A, hNR2B, hNR2C, or hNR2D).
- Membrane Preparation: Transfected cells are harvested, and crude membrane preparations are prepared by homogenization and centrifugation.
- Binding Assay: Membranes are incubated with [3H]MK-801 in the presence of glutamate and varying concentrations of **NYX-2925**. Non-specific binding is determined in the presence of a high concentration of unlabeled MK-801.
- Data Analysis: The amount of bound radioactivity is measured using liquid scintillation counting. Data are analyzed using non-linear regression to determine the EC<sub>50</sub> and maximal



potentiation for NYX-2925 on each NMDAR subtype.

# Visualizations Signaling Pathway of NYX-2925-Mediated LTP Enhancement



Click to download full resolution via product page

Caption: Proposed signaling pathway for NYX-2925-mediated enhancement of LTP.

#### **Experimental Workflow for LTP Measurement**





Click to download full resolution via product page

Caption: Experimental workflow for assessing the effect of NYX-2925 on LTP.



#### Conclusion

NYX-2925 is a potent modulator of NMDAR function that has been shown in preclinical studies to enhance synaptic plasticity through the facilitation of long-term potentiation. Its mechanism of action involves the positive allosteric modulation of NMDARs, leading to increased calcium influx and the activation of downstream signaling pathways, including Src kinase, which promotes the stabilization of NMDARs at the synapse. While the clinical development of NYX-2925 for chronic pain has not been successful, the preclinical data provide valuable insights into its potential as a tool for studying the mechanisms of synaptic plasticity and its role in cognitive function. Further research may explore its therapeutic potential in other neurological disorders where enhancement of synaptic plasticity is a desired outcome.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Aptinyx's NYX-2925 fails to meet primary endpoint in Phase IIb DPN trial [clinicaltrialsarena.com]
- 2. NYX-2925, A Novel N-methyl-D-aspartate Receptor Modulator: A First-in-Human, Randomized, Double-blind Study of Safety and Pharmacokinetics in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NYX-2925 Is a Novel NMDA Receptor-Specific Spirocyclic-β-Lactam That Modulates Synaptic Plasticity Processes Associated with Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NYX-2925 Is a Novel NMDA Receptor-Specific Spirocyclic-β-Lactam That Modulates Synaptic Plasticity Processes Associated with Learning and Memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. Aptinyx Reports Results from Phase 2b Study of NYX-2925 in Painful Diabetic Peripheral Neuropathy [businesswire.com]



- 8. Aptinyx Reports Results from Phase 2b Study of NYX-2925 in Fibromyalgia BioSpace [biospace.com]
- 9. sleepreviewmag.com [sleepreviewmag.com]
- 10. NYX-2925 Is a Novel N-Methyl-d-Aspartate Receptor Modulator that Induces Rapid and Long-Lasting Analgesia in Rat Models of Neuropathic Pain PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The NMDAR modulator NYX-2925 alleviates neuropathic pain via a Src-dependent mechanism in the mPFC PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [NYX-2925 and its Role in Long-Term Potentiation: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10821466#nyx-2925-and-long-term-potentiation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com